1-(4-Aminophenyl)piperazin-2-one
Overview
Description
1-(4-Aminophenyl)piperazin-2-one is a chemical compound with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 191.23 g/mol. It is a derivative of piperazin-2-one and contains an amino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)piperazin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminophenylamine with piperazin-2-one under specific reaction conditions, such as heating in the presence of a suitable catalyst. Another approach is the condensation reaction between 4-aminophenylamine and 2-piperazinone in the presence of a dehydrating agent.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes that involve the use of reactors and controlled reaction conditions to ensure high yield and purity. The production process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Substitution reactions can produce various substituted piperazin-2-ones depending on the nucleophile used.
Scientific Research Applications
1-(4-Aminophenyl)piperazin-2-one has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study biological systems and processes. In medicine, it has potential applications in drug discovery and development, particularly in the design of new therapeutic agents. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(4-Aminophenyl)piperazin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or other biological molecules, leading to various physiological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Aminophenyl)piperazin-2-one is similar to other compounds such as 4-(2-aminophenyl)piperazin-2-one and (4-(4-Aminophenyl)piperazin-1-yl)(2-fluorophenyl)methanone. it is unique in its chemical structure and properties, which contribute to its distinct applications and effects. The comparison with similar compounds highlights its potential advantages and limitations in various scientific and industrial contexts.
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Biological Activity
1-(4-Aminophenyl)piperazin-2-one is a compound that has garnered attention in pharmacology due to its potential therapeutic applications, particularly as an antipsychotic agent. Its structure consists of a piperazine ring substituted with a 4-aminophenyl group and a carbonyl group, providing a unique scaffold for medicinal chemistry. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₀H₁₃N₃O
- Molecular Weight : Approximately 197.23 g/mol
This compound interacts primarily with neurotransmitter systems, notably:
- Serotonin Receptors (5-HT) : This compound exhibits binding affinity to various serotonin receptors, which plays a crucial role in mood regulation and is significant in treating depression and anxiety disorders.
- Dopamine Receptors (D2) : The interaction with D2 receptors suggests its potential efficacy in managing psychotic disorders such as schizophrenia.
Biological Activities
The biological activities of this compound have been investigated through various studies:
Antipsychotic Activity
Research indicates that compounds containing piperazine moieties often exhibit neuroactive properties. Studies have shown that this compound analogs modulate serotonin and dopamine pathways, which are critical in the treatment of psychotic conditions .
Antifungal Activity
Some derivatives of piperazine, including this compound, have demonstrated moderate antifungal activity against strains such as Candida albicans and Candida glabrata. In vitro tests revealed that certain compounds exhibited effective antifungal properties, highlighting their potential use in treating fungal infections.
Analgesic Activity
A series of studies have explored the analgesic properties of related piperazine derivatives. For instance, compounds similar to this compound were shown to possess significant analgesic effects, outperforming standard analgesics like glafenine and aminopyrine in preclinical trials .
Table 1: Summary of Biological Activities
Case Study: Neuroactive Properties
In a study assessing the neuroactive properties of piperazine derivatives, this compound was evaluated alongside other compounds. The results indicated significant interactions with neurotransmitter receptors, suggesting its potential application in neuropharmacology. The study highlighted the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
1-(4-aminophenyl)piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULQTIPGVGXHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695670 | |
Record name | 1-(4-Aminophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022128-82-0 | |
Record name | 1-(4-Aminophenyl)-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022128-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Aminophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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